(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
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Overview
Description
(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide is a complex organic compound that features a unique structure combining a hydrazinecarbothioamide moiety with an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 3-hydroxybenzohydrazide with 5-methyl-2-oxoindoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of advanced materials such as polymers, dyes, and sensors. Its unique electronic properties make it suitable for applications in electronic devices and optical materials.
Mechanism of Action
The mechanism by which (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds, π-π interactions, and covalent bonds with these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(3-hydroxyphenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide: Lacks the methyl group at the 5-position of the indole ring.
(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
The presence of the 5-methyl group and the carbothioamide moiety in (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide imparts unique electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C16H14N4O2S/c1-9-5-6-13-12(7-9)14(15(22)18-13)19-20-16(23)17-10-3-2-4-11(21)8-10/h2-8,18,21-22H,1H3,(H,17,23) |
InChI Key |
VHPDCFMMWJGVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=S)NC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
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